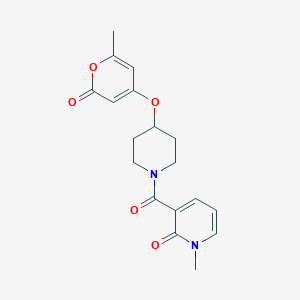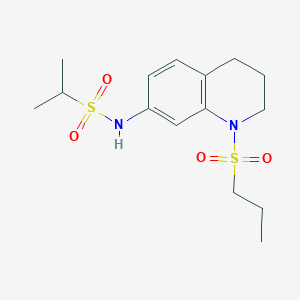
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfonamides are well-known motifs in medicinal chemistry, forming a large family of antibacterial agents as well as being found in numerous other drugs . They have been used extensively in medicinal chemistry since the introduction of the so-called ‘sulfa-drugs’ such as sulfanilamide and Prontosil in the 1930s .
Synthesis Analysis
The sulfonamide group began to be exploited for synthetic purposes in the 1960s and 1970s . One of the first applications of the sulfonamide in synthesis was documented in 1971 by Kenner et al., who described the use of a sulfonamide as a ‘safety catch’ linker for solid phase peptide synthesis .Molecular Structure Analysis
The sulfonamide motif, particularly aryl and heteroaryl sulfonamides, is known for being resistant to hydrolysis while being transition-state mimetics of the peptide bond .Chemical Reactions Analysis
Sulfonamides have a fascinating reactivity profile. They can act as an activating group, protecting group, leaving group, and as a molecular scaffold .Physical And Chemical Properties Analysis
Sulfonamides have several properties that make them useful in medicinal chemistry. These include electron withdrawing capacity, resistance to nucleophilic α-substitution, and C–H and N–H acidity .Applications De Recherche Scientifique
Sulfonamide Inhibitors and Therapeutic Applications
Sulfonamide compounds, including N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide, are recognized for their broad spectrum of pharmacological activities. These compounds have been integral in the development of synthetic bacteriostatic antibiotics for treating bacterial infections. Beyond their antibacterial properties, sulfonamides have found applications as diuretics, carbonic anhydrase inhibitors, antiepileptics, and in the treatment of diseases such as Alzheimer’s and various cancers. This class of compounds has shown versatility in drug development, offering therapeutic options for glaucoma, inflammation, and dandruff among others, highlighting their significance in modern medicine and ongoing research into novel drug candidates for a range of conditions (Gulcin & Taslimi, 2018).
Environmental and Biodegradation Perspectives
Sulfonamides, due to their widespread use, have raised environmental concerns, particularly regarding their persistence and the development of antibiotic resistance. Research into microbial degradation of sulfonamides and other polyfluoroalkyl chemicals has been crucial in understanding the fate of these compounds in the environment. Studies focusing on the biodegradability of sulfonamides have aimed to bridge knowledge gaps in environmental persistence, offering insights into potential mitigation strategies for controlling pollution and antibiotic resistance spread (Liu & Avendaño, 2013).
Analytical and Chemical Properties
The analytical characterization and chemical modification of sulfonamides have also been subjects of research, contributing to the development of methodologies for detecting and enhancing the properties of these compounds. Studies have explored various analytical techniques to understand the behavior of sulfonamides under different conditions, providing valuable information for environmental monitoring and improving drug formulations. This research underpins the ongoing efforts to optimize sulfonamide-based drugs and to address environmental concerns associated with their use (Flanagan et al., 2001).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The sulfonamide group continues to be a valuable tool in medicinal chemistry, and its various applications and advantages in organic synthesis are still being explored . The literature over the last fifty years reveals a fascinating reactivity profile for this group, suggesting that it has possibly been underexploited by the synthetic chemist .
Propriétés
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S2/c1-4-10-22(18,19)17-9-5-6-13-7-8-14(11-15(13)17)16-23(20,21)12(2)3/h7-8,11-12,16H,4-6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIAYTSHAGVRTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2969822.png)
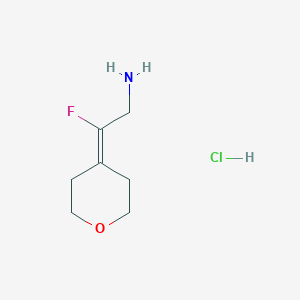
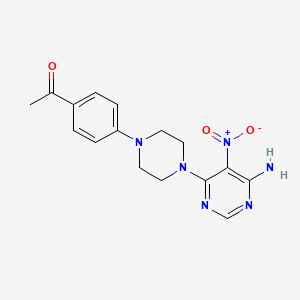
![2,4-dichlorobenzenecarbaldehyde O-{[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}oxime](/img/structure/B2969825.png)
![Benzo[d][1,3]dioxol-5-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2969826.png)
![6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride](/img/structure/B2969829.png)
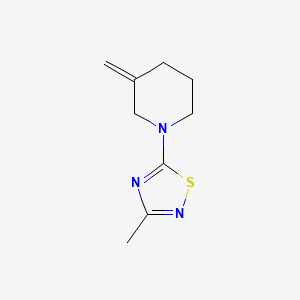
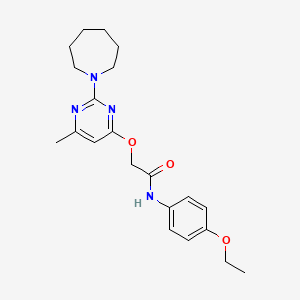
![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2969835.png)
![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2969836.png)

![10,11-dimethoxy-6-(4-methylphenyl)-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B2969842.png)
![7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-(ethylamino)-3-methylpurine-2,6-dione](/img/structure/B2969843.png)
